molecular formula C17H21N3O2 B6637075 N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide

N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide

Katalognummer B6637075
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: PMNHBVPDXYIQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as JZL184, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZL184 is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by JZL184 leads to an increase in 2-AG levels, which has been shown to have various physiological and biochemical effects.

Wirkmechanismus

JZL184 works by inhibiting N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide, which is responsible for the breakdown of 2-AG. 2-AG is an endocannabinoid that is involved in various physiological processes, including pain sensation, inflammation, and immune function. Inhibition of N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide leads to an increase in 2-AG levels, which can have various effects on the body.
Biochemical and Physiological Effects
Increased levels of 2-AG resulting from JZL184 inhibition of N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide have been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-AG can reduce pain sensation, modulate immune function, and reduce inflammation. Additionally, 2-AG has been shown to have potential anti-cancer properties, making JZL184 a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

JZL184 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide, making it a valuable tool for studying the role of 2-AG in various physiological processes. However, JZL184 has limitations, including its potential to interact with other enzymes and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for JZL184 research. One area of interest is the potential use of JZL184 in cancer therapy. Studies have shown that JZL184 can inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, further research is needed to understand the role of 2-AG in various physiological processes and the potential therapeutic applications of JZL184 in these processes.

Synthesemethoden

The synthesis of JZL184 involves several steps, including the reaction of 1-cyclopentanol with 1,1'-carbonyldiimidazole to form 1-(chloromethyl)cyclopentene. The resulting compound is then reacted with 5-methyl-1-phenylpyrazole-4-carboxylic acid to form JZL184. The synthesis of JZL184 has been optimized to produce high yields of the compound with good purity.

Wissenschaftliche Forschungsanwendungen

JZL184 has been extensively studied for its potential therapeutic applications in various disease states. Studies have shown that JZL184 has anti-inflammatory properties and can reduce pain in animal models of inflammatory pain. Additionally, JZL184 has been shown to have potential anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-15(11-18-20(13)14-7-3-2-4-8-14)16(22)19-17(12-21)9-5-6-10-17/h2-4,7-8,11,21H,5-6,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNHBVPDXYIQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.